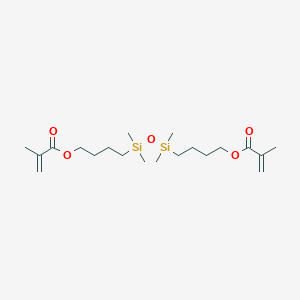
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane
Vue d'ensemble
Description
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a chemical compound with the molecular formula C20H38O5Si2 . It is also known by the chemical name 4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate .
Synthesis Analysis
The synthesis of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane involves the use of 2,2-Dimethyl-1,3-dioxolane-4-methanol and Methacrylic acid as precursors . The reaction conditions involve stirring at 20℃ for 24 hours, followed by the addition of sodium hydrogencarbonate and further stirring for 24 hours .Molecular Structure Analysis
The molecular structure of 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane contains a total of 64 bonds, including 26 non-H bonds, 4 multiple bonds, 16 rotatable bonds, 4 double bonds, and 2 aliphatic esters .Physical And Chemical Properties Analysis
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane has a molecular weight of 414.68400 and a density of 0.957g/cm3 . Its boiling point is 420.4ºC at 760 mmHg .Applications De Recherche Scientifique
Synthesis of Functionalized Disiloxanes
Functionalized disiloxanes can be prepared by reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups . This process uses a phosphazene base as the catalyst . The resulting functionalized disiloxanes exhibit nonconventional fluorescence due to the cluster-triggered emission of chromophores .
Fluorescence Enhancement
The introduction of a Si–O unit can efficiently enhance the fluorescence emission by weak interactions between a Si atom and an O atom from ether groups . This finding opens up possibilities for the development of more organosilicon materials with unique structures and enhanced functionality .
Crosslinking of Silicone Elastomers and Preceramic Polymers
The Si-H bond in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is a very attractive functional group used for the crosslinking of silicone elastomers and preceramic polymers . This helps to protect their shape .
Addition of Organic Groups to Silicon Atom
The Si-H group in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane can be used for the addition of different organic groups to the silicon atom . This leads to the manufacture of materials with better properties .
Modification of Conventional Organic Polymers
The Si-H group in 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane is often linked to conventional organic polymers to modify their properties .
Curing Agent for Epoxy Molding Compounds
1,3-Bis(aminopropyl)tetramethyldisiloxane, a related compound, is used as a curing agent for epoxy molding compounds . These compounds are utilized for high-reliability semiconductor devices .
Safety And Hazards
When handling 1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane, it is recommended to do so in a well-ventilated place and to wear suitable protective clothing to avoid contact with skin and eyes . It is also advised to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Propriétés
IUPAC Name |
4-[[dimethyl-[4-(2-methylprop-2-enoyloxy)butyl]silyl]oxy-dimethylsilyl]butyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O5Si2/c1-17(2)19(21)23-13-9-11-15-26(5,6)25-27(7,8)16-12-10-14-24-20(22)18(3)4/h1,3,9-16H2,2,4-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFACZWMAJBYXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCC[Si](C)(C)O[Si](C)(C)CCCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O5Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373500 | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(4-methacryloxybutyl)tetramethyldisiloxane | |
CAS RN |
70877-11-1 | |
| Record name | (1,1,3,3-Tetramethyldisiloxane-1,3-diyl)di(butane-4,1-diyl) bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



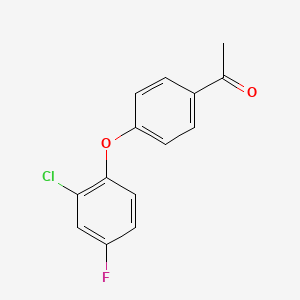
![[1-(2-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1608130.png)
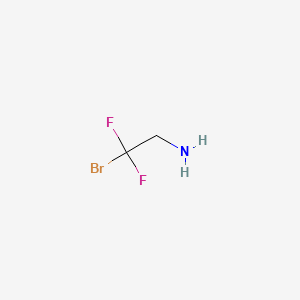
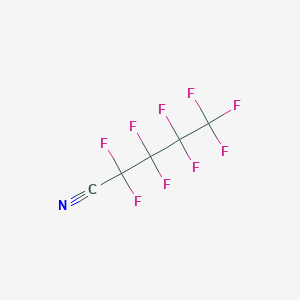
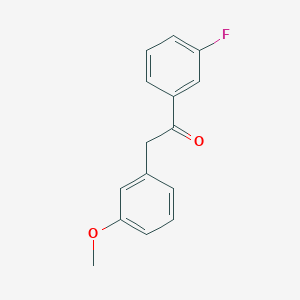
![6-Bromospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-4(3H)-one 2,2,2-trifluoroacetate](/img/structure/B1608137.png)


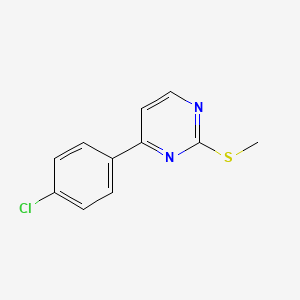
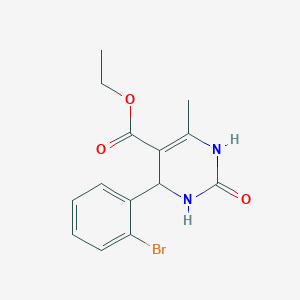
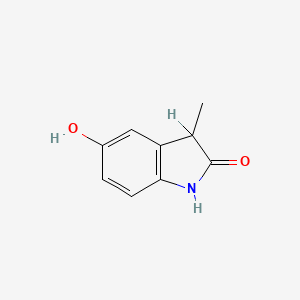

![3-Chloro-6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1608146.png)
